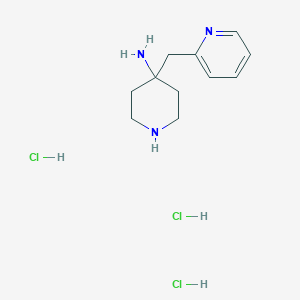

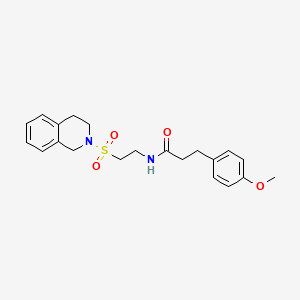

![molecular formula C5H8ClFO2S B2490885 [1-(Fluoromethyl)cyclopropyl]methanesulfonyl chloride CAS No. 1314963-95-5](/img/structure/B2490885.png)

[1-(Fluoromethyl)cyclopropyl]methanesulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

"[1-(Fluoromethyl)cyclopropyl]methanesulfonyl chloride" is a chemical compound that has been studied for its interesting chemical properties and potential applications in organic synthesis.

Synthesis Analysis

An efficient methodology for nucleophilic fluoromethylation using similar compounds has been developed, which can be applied to the synthesis of alpha-substituted fluoroalkane derivatives (Prakash et al., 2009).

Molecular Structure Analysis

The molecular structure of methane sulfonyl chloride, a related compound, has been studied by electron diffraction, providing insights into the geometrical parameters that could be relevant for the study of “[1-(Fluoromethyl)cyclopropyl]methanesulfonyl chloride” (Hargittai & Hargittai, 1973).

Chemical Reactions and Properties

- Reactivity with Aldehydes and Ketones : The compound is known to react with aldehydes and ketones, leading to fluorinated derivatives with good yields and enantioselectivities (Kamlar et al., 2010).

- Reaction with Sulfamidates and Sulfates : It has been used in the regioselective fluoromethylation of cyclic sulfamidates and sulfates (Zeng et al., 2023).

- Enantioselective Additions : It shows potential in enantioselective additions to unsaturated compounds, important for synthesizing chiral molecules (Moon et al., 2009).

Physical Properties Analysis

While specific physical properties of “[1-(Fluoromethyl)cyclopropyl]methanesulfonyl chloride” are not detailed, related compounds provide insights into behavior such as electron transfer reactions and structural stability in different environments (Tamba et al., 2007).

Chemical Properties Analysis

- Reactivity in Radical Reactions : The compound's reactivity in radical reactions, particularly in the presence of sulfonates, has been a subject of study, providing insight into its chemical behavior and potential applications (King et al., 1993).

- Versatility in Organic Synthesis : Its versatility in organic synthesis is highlighted by its potential in various reactions, including electron transfer reactions (Abe & Oku, 1994).

科学的研究の応用

Selective Fluorination

Makino and Yoshioka (1987) demonstrated the use of methanesulfonyl fluoride and cesium fluoride, modified with 18-crown-6, for selective fluorination of various benzyl alcohols via nucleophilic substitution. This method was extended for synthesizing ethyl 1-fluoromethylpyrazole-4-carboxylate and N-fluoromethylphthalimide from corresponding alcohol and chloride respectively (Makino & Yoshioka, 1987).

Oxydiaphoric Inhibition Study

Kitz and Wilson (1963) researched the oxydiaphoric (acid-transferring) inhibition of acetylcholinesterase by methanesulfonyl fluoride. They found that methanesulfonyl fluoride reacts with the enzyme to produce a methanesulfonyl enzyme derivative, indicating its potential as a biochemical research tool (Kitz & Wilson, 1963).

Nucleophilic Fluoromethylation

Prakash et al. (2009) developed an efficient methodology for the nucleophilic fluoromethylation of alkyl and benzyl halides using alpha-fluoro-alpha-(phenylsulfonyl)methane. This approach enabled the stereospecific synthesis of various alpha-fluorovinyl compounds (Prakash et al., 2009).

Electrochemical Properties Study

Su, Winnick, and Kohl (2001) investigated the electrochemical properties of vanadium pentoxide films in methanesulfonyl chloride-aluminum chloride ionic liquid. They studied the reversible intercalation of sodium into vanadium pentoxide films, contributing to battery and energy storage research (Su, Winnick, & Kohl, 2001).

Rearrangement and Bond Formation Study

Ando et al. (2005) conducted a study on the treatment of 2-chloro-3,3-difluoroprop-2-en-1-ol derivatives with methanesulfonyl chloride. They observed a novel [3,3] sigmatropic rearrangement leading to the formation of various dienes through a C-C bond formation, indicating its utility in organic synthesis (Ando et al., 2005).

N-arylation Study

Rosen et al. (2011) reported on the Pd-catalyzed cross-coupling of methanesulfonamide with aryl bromides and chlorides, presenting a method that eliminates concerns over genotoxic impurities in synthesis processes (Rosen et al., 2011).

Safety and Hazards

特性

IUPAC Name |

[1-(fluoromethyl)cyclopropyl]methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClFO2S/c6-10(8,9)4-5(3-7)1-2-5/h1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YICZDKAPQPYFQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CF)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClFO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(Fluoromethyl)cyclopropyl]methanesulfonyl chloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-6-(4-fluorobenzyl)-2-((E)-3-(2-methoxyphenyl)allylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2490802.png)

![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylthio)phenyl]phthalazin-1(2H)-one](/img/structure/B2490803.png)

![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)propionamide](/img/structure/B2490809.png)

![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2490815.png)

![N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ylidene}hydroxylamine](/img/structure/B2490816.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2490821.png)

![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B2490823.png)